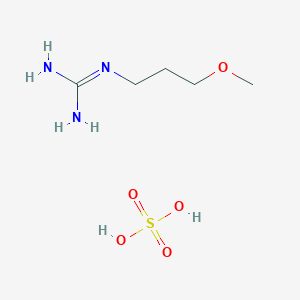
N''-(3-methoxypropyl)guanidine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of N’‘-(3-methoxypropyl)guanidine; sulfuric acid involves several synthetic routes and reaction conditions. One common method is the catalytic guanylation reaction of amines with carbodiimides . This method is efficient and provides high yields of the desired product. Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy offers a straightforward and efficient access to diverse guanidines in yields up to 81% .
Chemical Reactions Analysis
N’'-(3-methoxypropyl)guanidine; sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, thioureas, and carbodiimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the catalytic guanylation reaction of amines with carbodiimides typically yields multisubstituted guanidines .
Scientific Research Applications
N’'-(3-methoxypropyl)guanidine; sulfuric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of heterocycles .
Mechanism of Action
The mechanism of action of N’'-(3-methoxypropyl)guanidine; sulfuric acid involves its ability to form hydrogen bonds and its high basicity . At physiological pH, it exists primarily as guanidinium ions, which can interact with various molecular targets and pathways . For example, it enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
N’‘-(3-methoxypropyl)guanidine; sulfuric acid can be compared with other similar compounds such as 2-(3-methoxypropyl)guanidine; sulfuric acid . While both compounds share similar chemical properties, N’‘-(3-methoxypropyl)guanidine; sulfuric acid is unique in its specific applications and higher yields in synthetic reactions . Other similar compounds include N,N’-disubstituted guanidines and N-phthaloyl-guanidines .
Properties
Molecular Formula |
C5H15N3O5S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C5H13N3O.H2O4S/c1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) |
InChI Key |
QWNCXLJBDCKTEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















